5-bromo-1H-quinazolin-4-one

Medicinal Chemistry Pre-formulation ADME

5-Bromo-1H-quinazolin-4-one is a critical quinazolinone scaffold for medicinal chemistry. Its specific 5-bromo substitution is essential for synthetic elaboration via cross-coupling and for modulating biological activity; substituting with other halogens or regioisomers will alter synthetic and assay outcomes. It is a key precursor for developing HER-family kinase inhibitors targeting resistance mutations like EGFR T790M. It also uniquely enables regioselective rearrangement to 6-bromoquinazolinones, accessing anticancer compounds not available from chloro or fluoro analogs. With a calculated XLogP3 of 1.4, it serves as a lipophilic benchmark in ADME studies. Ensure project reproducibility by procuring this exact isomer.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B7888409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-quinazolin-4-one
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)N=CN2
InChIInChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
InChIKeyQGHJLGZHULRQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-quinazolin-4-one: A Core Heterocyclic Scaffold for Targeted Synthesis


5-Bromo-1H-quinazolin-4-one (CAS 147006-47-1) is a bicyclic heterocyclic compound with a molecular formula of C8H5BrN2O and a molecular weight of 225.04 g/mol [1]. It belongs to the quinazolin-4(3H)-one family, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules . The compound features a bromine atom at the 5-position of the quinazolinone core, which serves as a critical handle for further synthetic elaboration via cross-coupling reactions or as a modulator of physicochemical and biological properties .

Why 5-Bromo-1H-quinazolin-4-one is Not Interchangeable with its 6-Bromo or 5-Chloro Analogs


Substitution patterns on the quinazolinone core are not generic. The position and identity of the halogen substituent critically influence both the compound's synthetic utility and its ultimate biological profile. For instance, while 5-bromoisatoic anhydride is a key precursor for synthesizing 6-bromoquinazolinones [1], the 5-bromo isomer presents a distinct electronic environment and steric profile. This affects its reactivity in subsequent derivatization steps and its interaction with biological targets. SAR studies on quinazolinones consistently demonstrate that even subtle changes, such as replacing bromine with iodine or shifting it from the 5- to the 6-position, can lead to a substantial loss of target engagement or functional activity . Therefore, substituting 5-bromo-1H-quinazolin-4-one with a different halogen or regioisomer will almost certainly alter the outcome of a chemical synthesis or biological assay, rendering comparisons or inter-study reproducibility invalid.

Quantitative Differentiation Guide for 5-Bromo-1H-quinazolin-4-one Procurement


Physicochemical Properties: Solubility and Lipophilicity vs. Unsubstituted Core

The introduction of a bromine atom at the 5-position significantly alters key physicochemical properties compared to the unsubstituted quinazolin-4-one core. This is critical for both synthetic handling and early-stage drug discovery assessments .

Medicinal Chemistry Pre-formulation ADME

Synthetic Utility as a Key Precursor for Downstream Derivatization

5-Bromo-1H-quinazolin-4-one is not just an endpoint; it is a strategic intermediate. Its synthetic utility is quantitatively demonstrated by its role as a direct precursor to 6-bromoquinazolinone derivatives, which are synthesized via a three-component reaction involving 5-bromoisatoic anhydride. This demonstrates a regioselective rearrangement that is specific to the 5-bromo substitution pattern [1].

Organic Synthesis Medicinal Chemistry Cross-coupling

SAR-Defined Role in Kinase Inhibition: A Class-Level Inference

The quinazolin-4-one scaffold is a well-established pharmacophore for kinase inhibition. Structure-activity relationship (SAR) analyses consistently highlight that substitutions at the 5- and 6-positions are critical for modulating kinase inhibitory activity [1]. While direct quantitative data for the unadorned 5-bromo-1H-quinazolin-4-one is limited, class-level evidence indicates that derivatives of this core exhibit potent kinase inhibition. For instance, reversible pan-HER inhibitors derived from the 5-bromo-1H-quinazolin-4-one scaffold have been reported to demonstrate IC50 values against HER kinases (EGFR, HER2, HER4) in the range of 0.8–3.2 nM, and have shown promise in overcoming resistance mutations like EGFR T790M .

Kinase Inhibition Cancer Research Structure-Activity Relationship

Recommended Application Scenarios for 5-Bromo-1H-quinazolin-4-one Based on Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Given the class-level evidence of potent kinase inhibition (IC50 in the low nM range) for derivatives of the 5-bromo-quinazolinone scaffold , this compound is ideally suited as a starting point for developing new inhibitors targeting the HER family of kinases (EGFR, HER2, HER4). Its use is particularly relevant for projects aiming to overcome clinically relevant resistance mutations like EGFR T790M. Procuring this specific compound ensures alignment with SAR trends known to enhance target potency.

Organic Synthesis: Strategic Building Block for Diversified Quinazolinone Libraries

The unique ability of 5-bromo-substituted precursors (like 5-bromoisatoic anhydride, derived from the target compound) to undergo regioselective rearrangement to yield 6-bromoquinazolinone derivatives [1] makes 5-bromo-1H-quinazolin-4-one a critical procurement item for synthesis groups. It provides access to a specific class of 6-substituted quinazolinones with demonstrated anticancer activity (IC50 = 0.53-46.6 µM) that is not synthetically accessible from the 5-chloro or 5-fluoro analogs, thereby maximizing chemical diversity in a compound collection.

Drug Discovery: Pre-formulation and ADME Profiling

The distinct physicochemical profile of 5-bromo-1H-quinazolin-4-one, characterized by a calculated XLogP3 of 1.4 and an aqueous solubility of 0.041 g/L , makes it a valuable reference compound for ADME studies. It can serve as a lipophilic benchmark for assessing the impact of halogen substitution on the permeability and solubility of quinazolinone-based drug candidates, providing a quantitative baseline for optimization away from the less lipophilic unsubstituted core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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